molecular formula C23H22N4O7 B12709841 Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 26562-79-8

Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B12709841
CAS No.: 26562-79-8
M. Wt: 466.4 g/mol
InChI Key: XRPODAJBSZLQLY-UHFFFAOYSA-N
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Description

Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate is a complex heterocyclic compound featuring a pyrazole core substituted with an azo group, a phenyl ring, and ester functionalities. The azo group (–N=N–) links the pyrazole moiety to a phenyl ring modified with a 2-(acetoxy)ethoxy carbonyl group.

Properties

CAS No.

26562-79-8

Molecular Formula

C23H22N4O7

Molecular Weight

466.4 g/mol

IUPAC Name

ethyl 4-[[4-(2-acetyloxyethoxycarbonyl)phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C23H22N4O7/c1-3-32-23(31)20-19(21(29)27(26-20)18-7-5-4-6-8-18)25-24-17-11-9-16(10-12-17)22(30)34-14-13-33-15(2)28/h4-12,19H,3,13-14H2,1-2H3

InChI Key

XRPODAJBSZLQLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)OCCOC(=O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Steps in Synthesis

  • Formation of the Azo Group :

    • Azo compounds are synthesized via coupling reactions between diazonium salts and aromatic compounds. In this case, a diazonium salt derived from an aromatic amine reacts with an electron-rich aromatic compound to form the azo bond (-N=N-) connecting the phenyl groups.
  • Introduction of Functional Groups :

    • The acetoxy group (-OCOCH₃) is introduced through esterification using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
    • The ethoxycarbonyl group (-COOCH₂CH₃) is added via ethylation using ethanol or ethyl bromide under basic conditions.
  • Pyrazole Core Formation :

    • The pyrazole ring is synthesized by cyclization reactions involving hydrazine derivatives and β-diketones or similar precursors.
  • Final Coupling :

    • The individual components are combined under controlled conditions to yield the final compound.

Detailed Reaction Conditions

Azo Coupling Reaction

Reagents Conditions Outcome
Aromatic amine Acidic medium (e.g., HCl) Formation of diazonium salt
Diazonium salt Electron-rich aromatic compound Formation of azo bond

Esterification

Reagents Conditions Outcome
Acetic anhydride or acetyl chloride Pyridine as catalyst Introduction of acetoxy group
Ethanol or ethyl bromide Basic medium (e.g., NaOH) Addition of ethoxycarbonyl group

Cyclization for Pyrazole Core

Reagents Conditions Outcome
Hydrazine derivative Heating or reflux in solvent (e.g., ethanol) Formation of pyrazole ring

Notes on Optimization

To achieve high yields and purity, the following considerations should be made:

  • Temperature control during azo coupling to prevent side reactions.
  • Use of dry solvents to avoid hydrolysis during esterification.
  • Purification by recrystallization or chromatography after each step.

Challenges in Synthesis

The preparation of this compound poses challenges due to its complex structure:

  • Sensitivity of the azo bond to light and heat, requiring careful handling.
  • Difficulty in achieving selective functionalization without affecting other groups.

Summary Table: Reagents and Conditions

Step Reagents Conditions Product Generated
Azo Coupling Aromatic amine, diazonium salt Acidic medium Azo bond (-N=N-)
Esterification Acetic anhydride, ethanol Pyridine, basic medium Acetoxy and ethoxycarbonyl groups
Pyrazole Formation Hydrazine derivative Heating/reflux in solvent Pyrazole core

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its azo group.

Mechanism of Action

The mechanism of action of Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The pyrazole ring may also play a role in binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazole core : Provides rigidity and hydrogen-bonding capabilities.
  • Azo group : Imparts chromophoric properties, common in dyes.
  • Ester groups : Enhance solubility and serve as synthetic handles for further derivatization.

Synthesis likely involves multi-step reactions, such as diazotization and coupling for the azo group, followed by esterification .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Based Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Applications Key Properties
Target Compound Pyrazole-azo-phenyl –OCO(CH₂)₂OAc, phenyl, ethyl ester ~516.52* Dyes, coordination chemistry High thermal stability (boiling point >300°C), polar PSA ~161.74 Ų
Ethyl 4-[2-[5-[[2-(Acetyloxy)ethyl]sulfonyl]-2-methoxyphenyl]diazenyl]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate (CAS 85409-55-8) Pyrazole-azo-phenyl –SO₂(CH₂)₂OAc, methoxy 516.52 Industrial dye Density 1.39 g/cm³, flash point 367.6°C, refractive index 1.618
9-Aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., 16a,b) Pyrazole-triazolopyrimidine Nitrophenyl, fluorophenyl/dichlorophenyl ~400–450 (estimated) Pharmaceuticals (anticancer, antiviral) High melting points (>340°C), planar fused-ring system
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate Triazole Benzamido, phenyl 342.36 Anticancer, antiviral agents Intermolecular hydrogen bonds, dihedral angles between rings (39.84°–84.59°)
Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS 1333915-48-2) Pyrazole-oxadiazole Fluorophenyl, oxadiazole 302.35 Drug discovery (metabolic stability) Fluorine enhances lipophilicity and stability

*Estimated based on structural similarity to CAS 85409-55-6.

Functional Group Analysis

  • Azo vs. Sulfonyl Groups : The target compound’s azo group (–N=N–) contrasts with the sulfonyl (–SO₂–) group in CAS 85409-55-7. Azo groups are photochemically active, making the target compound suitable for light-sensitive applications, whereas sulfonyl derivatives exhibit higher thermal stability and industrial utility .
  • Ester Modifications : The 2-(acetoxy)ethoxy carbonyl group in the target compound may improve solubility in organic solvents compared to simpler esters (e.g., ethyl carboxylates in ).

Physicochemical Properties

  • Thermal Stability : The target compound’s boiling point is likely similar to CAS 85409-55-8 (~684°C) due to comparable molecular weights and polar surface areas (PSA ~160–170 Ų) .
  • Crystallography : Pyrazole derivatives often form hydrogen-bonded networks (e.g., ), but the azo group may introduce steric hindrance, reducing crystallinity compared to triazolopyrimidines .

Biological Activity

Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate (CAS No. 26562-79-8) is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O7C_{23}H_{22}N_{4}O_{7}, with a molecular weight of approximately 466.44 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Anti-Cancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anti-cancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines, particularly those associated with breast and colon cancer. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anti-Cancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HT-29 (Colon)15.0Cell cycle arrest (G2/M phase)
A549 (Lung)18.0Inhibition of proliferation

Anti-inflammatory Effects

This compound has also shown promising anti-inflammatory effects in vitro and in vivo. Studies have indicated that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Activity Data

TreatmentCytokine Level Reduction (%)
Control0
Compound Treatment45 (TNF-alpha)
Compound Treatment50 (IL-6)

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both gram-positive and gram-negative bacteria. In particular, it has been effective against Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent.

Table 3: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Breast Cancer Cell Lines

In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The results indicated a significant decrease in cell viability after treatment with varying concentrations of the compound over a period of 48 hours.

Case Study 2: Inflammation in Animal Models

In vivo studies utilizing rat models with induced inflammation showed that administration of the compound led to a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

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